

CalFluor 555 Azide: A Technical Guide for Advanced Bioorthogonal Imaging

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Compound of Interest		
Compound Name:	CalFluor 555 Azide	
Cat. No.:	B12371884	Get Quote

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Introduction

CalFluor 555 Azide is a fluorogenic probe that has emerged as a powerful tool for the visualization of alkyne-tagged biomolecules in a wide range of biological systems.[1][2] Developed by the Bertozzi group, this probe belongs to the CalFluor family of dyes, which are designed to be "dark" until they participate in a click chemistry reaction.[1][2] This unique "turnon" characteristic significantly reduces background fluorescence, enabling sensitive detection of metabolically labeled molecules without the need for wash steps.[1] This technical guide provides a comprehensive overview of CalFluor 555 Azide, including its chemical properties, quantitative data, detailed experimental protocols, and visualizations of its application in bioorthogonal chemistry.

CalFluor 555 Azide's fluorogenic nature stems from a photoinduced electron transfer (PeT) quenching mechanism. In its azide form, the fluorophore is quenched. Upon reaction with an alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a stable triazole is formed, disrupting the PeT process and leading to a significant increase in fluorescence emission. This property makes it an ideal reagent for imaging newly synthesized glycans, proteins, DNA, and RNA that have been metabolically labeled with alkyne-containing precursors.

Core Properties and Quantitative Data



CalFluor 555 Azide is a water-soluble, rhodamine-based dye with an azide functional group for click chemistry. Its key chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Formula	C41H60N7O11S2+	
Molecular Weight	891.08 g/mol	•
CAS Number	1798305-99-3	•
Appearance	Dark red amorphous solid	•
Solubility	Water, DMSO	•
Storage	-20°C, desiccated, protected from light	

The defining characteristic of **CalFluor 555 Azide** is its dramatic increase in fluorescence upon reaction with an alkyne. The following table summarizes the key spectral properties of CalFluor 555 in both its azide and triazole (post-click reaction) forms.

Spectral Property	CalFluor 555 Azide (Pre-Click)	CalFluor 555 Triazole (Post- Click)	Reference
Excitation Maximum (λex)	557 nm	561 nm	
Emission Maximum (λem)	577 nm	583 nm	
Quantum Yield (Φ)	0.0174	0.604	_
Extinction Coefficient (ϵ)	Not available	110,000 cm ⁻¹ M ⁻¹	
Fluorescence Enhancement	-	~35-fold	



Note: The extinction coefficient for the azide form of CalFluor 555 is not readily available in the cited literature.

Experimental Protocols

The following are detailed protocols for the use of **CalFluor 555 Azide** in cell-based imaging experiments. These protocols provide a general framework and may require optimization for specific cell types and experimental conditions.

Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-containing sugar, N- α -D-acetylgalactosamine (GalNAz), into cellular glycans.

Materials:

- Cells of interest (e.g., HeLa, CHO)
- Complete cell culture medium
- Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow overnight.
- Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
- Metabolic Labeling: On the day of the experiment, dilute the Ac4GalNAz stock solution in complete cell culture medium to a final concentration of 25-50 μM. Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.



- Incubation: Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
- Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated Ac4GalNAz.

Fixation and Permeabilization

This protocol is for preparing metabolically labeled cells for intracellular staining with **CalFluor 555 Azide**.

Materials:

- Metabolically labeled cells
- 4% Paraformaldehyde (PFA) in PBS
- 0.1-0.5% Triton X-100 in PBS
- PBS

Procedure:

- Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
- Washing: Gently wash the cells twice with PBS.
- Permeabilization: Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.
- Washing: Gently wash the cells twice with PBS.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the alkyne-labeled glycans and **CalFluor 555 Azide**.



Materials:

- Fixed and permeabilized cells with alkyne-labeled biomolecules
- CalFluor 555 Azide
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- PBS

Procedure:

- Prepare Stock Solutions:
 - CalFluor 555 Azide: Prepare a 1-5 mM stock solution in DMSO.
 - CuSO₄: Prepare a 50 mM stock solution in water.
 - THPTA: Prepare a 50 mM stock solution in water.
 - Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.
- Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The volumes below are for one well of a 24-well plate (approximately 500 μL).
 - 439 μL PBS
 - \circ 1 μ L **CalFluor 555 Azide** stock solution (final concentration: 2-10 μ M)
 - 20 μL CuSO₄:THPTA (1:5 molar ratio) premix (final concentration: 2 mM CuSO₄, 10 mM
 THPTA)
 - 40 μL Sodium Ascorbate stock solution (final concentration: 40 mM)

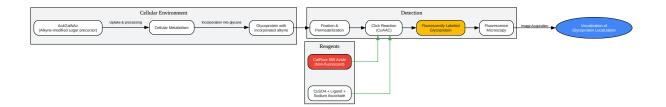


- Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.
- Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Gently wash the cells three times with PBS.
- Imaging: The cells are now ready for imaging. Mount the coverslips on a microscope slide with an appropriate mounting medium.

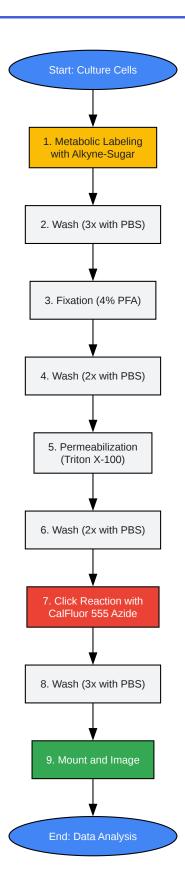
Visualizations Signaling Pathway: Metabolic Glycoengineering and Visualization

The following diagram illustrates the workflow for labeling and visualizing glycoproteins using metabolic glycoengineering and **CalFluor 555 Azide**.









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References

- 1. vectorlabs.com [vectorlabs.com]
- 2. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum -PMC [pmc.ncbi.nlm.nih.gov]
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